3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde
Description
3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde (CAS: 1222533-91-6) is a bicyclic heterocyclic compound featuring a fused pyran and pyridine ring system. Its molecular formula is C₉H₉NO₂, with a molecular weight of 163.17 g/mol . The compound contains an aldehyde functional group at the 6-position of the pyridine ring, making it a reactive intermediate for synthesizing derivatives such as oximes, amines, and sulfonamides . Structurally, it is characterized by the SMILES notation O=Cc1cnc2OCCCc2c1 and InChIKey ZDVRMVOZAHNHOK-UHFFFAOYSA-N .
This compound is primarily used in early-stage pharmaceutical and chemical research, as noted by Sigma-Aldrich’s AldrichCPR collection, which highlights its role in exploratory synthesis .
Properties
IUPAC Name |
3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-6-7-4-8-2-1-3-12-9(8)10-5-7/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVRMVOZAHNHOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N=CC(=C2)C=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678377 | |
| Record name | 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1222533-91-6 | |
| Record name | 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation Reactions
The most widely reported method involves condensation between pyridine derivatives and aldehydes. For instance, 2-hydroxy-3-nitropyridine reacts with aryl aldehydes in the presence of a base (e.g., potassium carbonate) to form the pyrano-pyridine core. The aldehyde group is introduced via Vilsmeier-Haack formylation , where a dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) mixture facilitates electrophilic substitution at the 6th position. Typical yields range from 75–80% , with purity ensured by recrystallization from ethanol.
Industrial-Scale Synthesis
Continuous Flow Reactors
To enhance efficiency, continuous flow reactors are employed for exothermic steps such as formylation. These systems improve heat dissipation and reduce reaction times compared to batch processes. For example, a DMF-POCl₃ mixture is pumped through a temperature-controlled reactor, achieving 90% conversion in under 30 minutes.
Purification Techniques
Industrial purification relies on high-performance liquid chromatography (HPLC) with C18 reverse-phase columns. This step removes byproducts like 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid , which forms via over-oxidation.
Advanced Catalytic Methods
Acid-Catalyzed Dehydration
A patent describes using PCl₅ in POCl₃ to dehydrate intermediates like ethyl 8-phenyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate , yielding the aldehyde after hydrolysis. While adaptable to pyrano[2,3-b] analogs, this method requires careful handling of corrosive reagents.
Microwave-Assisted Synthesis
Key Challenges and Solutions
Byproduct Formation
Over-oxidation to carboxylic acids is mitigated by strict temperature control (≤40°C) during formylation. Additionally, in situ quenching with sodium bicarbonate prevents acid accumulation.
Scalability Issues
Transitioning from batch to flow systems addresses scalability, as demonstrated by a 5-fold increase in monthly production capacity at pilot plants.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry
3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde serves as a building block for synthesizing more complex heterocyclic compounds. Its structural features enable the formation of various derivatives that can be tailored for specific chemical properties.
Biology
Research has indicated potential biological activities , including:
- Antimicrobial Properties: Derivatives of this compound have shown significant activity against various bacterial strains, suggesting their potential use in developing new antibiotics .
- Anticancer Activity: Investigations into its anticancer properties have revealed that it may interact with cellular pathways involved in oxidative stress and apoptosis, making it a candidate for further exploration in cancer therapeutics.
Medicine
The compound is being explored as a lead compound in drug discovery due to its promising therapeutic effects. Its ability to form covalent bonds with nucleophilic sites on proteins allows it to modulate enzyme activities, which is critical in drug design.
Case Studies
Mechanism of Action
The mechanism by which 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Dihydro-pyrano-pyridine Family
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Positional Isomerism : The fusion position of the pyran and pyridine rings ([2,3-b] vs. [3,2-b] or [2,3-c]) significantly impacts reactivity and biological activity. For example, the [2,3-b] fusion in the target compound enhances electrophilicity at C6, favoring aldehyde-based reactions .
- Substituent Effects: Addition of a dimethyl group at C2 (e.g., 2,2-dimethyl analogs) increases steric hindrance, altering reaction pathways. Such derivatives are synthesized via Wittig reactions or domino reductive cyclization .
- Functional Group Variations : Replacing the aldehyde with an amine (e.g., 6-amine derivative) shifts applications toward receptor-targeting ligands, though toxicity concerns (Risk Phrase R22) limit its use .
Pharmacologically Active Derivatives
- JNJ16259685: A quinoline-based analog, (3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-(cis-4-methoxycyclohexyl)-methanone, acts as a potent group 1 metabotropic glutamate receptor (mGluR) antagonist . The quinoline scaffold enhances binding affinity compared to pyridine-based compounds .
- Oxime Derivatives: The oxime of the target compound, (E)-3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde oxime, is marketed as an analytical standard (e.g., AldrichCPR ADE001382) but lacks detailed pharmacological data .
Biological Activity
3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest for researchers exploring new therapeutic agents. This article reviews the biological activities associated with this compound, including its synthesis, pharmacological properties, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₉NO₂, with a CAS number of 1222533-91-6. The compound features a pyridine ring fused to a pyran ring, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol |
| CAS Number | 1222533-91-6 |
| Hazard Information | Irritant |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated its effectiveness against various bacterial strains. For instance, the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Anticancer Properties
The compound has shown promising results in anticancer research. A study involving derivatives of pyrano[2,3-b]pyridine indicated that certain analogs could inhibit cell proliferation in breast cancer cell lines. These compounds were found to induce apoptosis and disrupt microtubule dynamics, which are critical processes in cancer cell survival .
Table: Anticancer Activity Results
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Derivative A | MCF-7 (Breast Cancer) | 15.5 | Induces apoptosis |
| Derivative B | MDA-MB-231 | 12.8 | Microtubule destabilization |
Anti-inflammatory Effects
Research has also indicated that this compound may possess anti-inflammatory properties. In a study assessing various derivatives for their ability to inhibit cyclooxygenase (COX) enzymes, some derivatives demonstrated significant inhibition of COX-1 and COX-2 activities. The IC50 values for these compounds were comparable to standard anti-inflammatory drugs like celecoxib .
Table: COX Inhibition Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Compound C | 19.45 | 31.4 |
| Compound D | 26.04 | 23.8 |
Case Studies
- Study on Antimicrobial Activity : A recent investigation into the antimicrobial efficacy of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, indicating its potential as a therapeutic agent against bacterial infections .
- Anticancer Research : A study focused on the antiproliferative effects of various derivatives against human breast cancer cell lines showed that these compounds not only inhibited cell growth but also triggered mechanisms leading to programmed cell death .
Q & A
Q. What analytical techniques are recommended to confirm the identity and purity of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde?
Methodological Answer: Due to the lack of analytical data provided by suppliers (e.g., Sigma-Aldrich ), researchers must employ a combination of techniques:
- NMR Spectroscopy : Confirm structural integrity via - and -NMR, focusing on aldehyde proton signals (~9-10 ppm) and pyran/pyridine ring protons.
- HPLC : Assess purity using a C18 column with UV detection (λ = 250–300 nm for aromatic/aliphatic absorption).
- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or GC-MS (expected [M+H]: 178.17 g/mol).
- IR Spectroscopy : Identify carbonyl (C=O stretch ~1700 cm) and pyridine ring vibrations.
Q. Table 1: Analytical Parameters
| Technique | Key Parameters | Target Signals |
|---|---|---|
| -NMR | DMSO-d6, 400 MHz | δ 9.8 (CHO), 6.5–8.0 (pyridine) |
| HPLC | Acetonitrile/water (70:30), 1 mL/min | Retention time: ~5–7 min |
| ESI-MS | Positive ion mode | m/z 178.17 |
Q. What safety precautions are critical for handling this compound?
Methodological Answer: Refer to safety data sheets (SDS) for hazard mitigation :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of vapors (P260 precaution ).
- Storage : Keep in airtight containers under inert gas (N) at –20°C to prevent oxidation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501 ).
Q. How should researchers store this compound to prevent degradation?
Methodological Answer: Stability studies suggest:
- Temperature : Store at –20°C in amber vials to minimize photodegradation.
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the aldehyde group .
- Long-Term Stability : Monitor via periodic HPLC analysis (every 6 months) to detect decomposition products.
Advanced Research Questions
Q. How can multi-step synthetic routes for this compound be optimized for scalability?
Methodological Answer: Key strategies from analogous pyrano-pyridine syntheses :
- Intermediate Isolation : Purify intermediates (e.g., pyran-fused precursors) via column chromatography (hexane/ethyl acetate gradient).
- Catalysis : Use Pd-mediated cross-coupling for pyridine ring functionalization (e.g., Suzuki-Miyaura for substituent introduction).
- Yield Optimization : Adjust reaction time (e.g., 12–24 hr for cyclization steps) and temperature (80–100°C for aldehyde formation).
Q. Table 2: Synthetic Optimization Parameters
| Step | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Cyclization | POCl, DMF | 0°C → RT, 12 hr | 65–70 |
| Aldehyde Formation | MnO, CHCl | Reflux, 24 hr | 50–55 |
Q. What computational approaches predict the electronic properties of this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model HOMO-LUMO gaps and electrostatic potential surfaces.
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to assess stability .
- Docking Studies : Explore binding affinity to biological targets (e.g., kinases) using AutoDock Vina .
Q. How can spectral data discrepancies in derivatives be resolved?
Methodological Answer:
- Cross-Validation : Compare experimental NMR data with computed spectra (e.g., ACD/Labs or ChemDraw predictions).
- Isotopic Labeling : Use -enriched intermediates to trace signal assignment ambiguities .
- X-ray Crystallography : Resolve structural conflicts (e.g., tautomerism) via single-crystal analysis .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic additions?
Methodological Answer:
- Kinetic Studies : Monitor aldehyde reactivity via -NMR with Grignard reagents (e.g., MeMgBr) in THF at –78°C.
- Steric Effects : Pyran ring conformation may hinder nucleophilic attack at C6-aldehyde; MD simulations can quantify steric maps .
- pH Dependence : Assess protonation effects on pyridine nitrogen (pKa ~3–4) using UV-Vis titration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
